molecular formula C8H6FIO2 B3237728 6-Fluoro-3-iodo-2-methoxybenzaldehyde CAS No. 1394291-39-4

6-Fluoro-3-iodo-2-methoxybenzaldehyde

Cat. No. B3237728
CAS RN: 1394291-39-4
M. Wt: 280.03 g/mol
InChI Key: JZMZZLHPMJKSKN-UHFFFAOYSA-N
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Description

“6-Fluoro-3-iodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6FIO2 . It has a molecular weight of 280.03 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 6th position, an iodo group at the 3rd position, and a methoxy group at the 2nd position .

Scientific Research Applications

Synthesis and Chemical Applications

6-Fluoro-3-iodo-2-methoxybenzaldehyde, a fluorinated benzaldehyde derivative, plays a crucial role in the synthesis of various chemically significant compounds. Its applications in synthesis extend to the preparation of anticancer analogues and facilitation of reaction monitoring through fluorescence changes. For instance, fluorinated analogues of the anticancer combretastatins have been synthesized using related fluorinated benzaldehydes, demonstrating the potential for this compound in similar applications. These analogues retain potent cell growth inhibitory properties, highlighting the importance of fluorinated compounds in medicinal chemistry (Lawrence et al., 2003). Additionally, fluorogenic aldehydes have been developed for monitoring the progress of aldol reactions, indicating the utility of such compounds in analytical chemistry (Guo & Tanaka, 2009).

Structural and Conformational Studies

The structural transformations of related fluorinated benzaldehydes under cryogenic conditions have been extensively studied. These investigations offer insights into the behavior of this compound in similar environments. Research involving 3-fluoro and 3-fluoro-4-methoxy benzaldehydes reveals conformational compositions and transformations upon UV irradiation, contributing to our understanding of molecular structures in low-temperature environments (Ildız, Konarska, & Fausto, 2018).

Biotechnological Research

The metabolism of halogenated compounds, including methoxybenzaldehyde derivatives, by the white rot fungus Bjerkandera adusta demonstrates the biotechnological potential of fluorinated compounds. This research highlights the fungus's ability to produce novel bioconversion products and suggests avenues for bioremediation and the synthesis of bioactive compounds (Beck et al., 2000).

Catalytic Applications

Fluorinated benzaldehydes also find application in catalysis, as seen in studies where these compounds serve as substrates or intermediates in various chemical reactions. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, using related compounds, showcases the role of fluorinated benzaldehydes in the development of efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-6-methoxybenzaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoro-3-iodo-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZZLHPMJKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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